molecular formula C13H13N5O B1633280 7-(4-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

7-(4-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B1633280
M. Wt: 255.28 g/mol
InChI Key: ASDIFIHDDVAGSO-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyrimidine ring, which is further substituted with a methoxyphenyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide under acidic conditions to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a quinone derivative, while reduction of a nitro group can produce an amine .

Scientific Research Applications

7-(4-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine
  • 7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine
  • 7-(4-Fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine

Uniqueness

The uniqueness of 7-(4-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine lies in its methoxy group, which can undergo specific chemical transformations, providing a versatile platform for further functionalization. This makes it a valuable compound for developing new drugs and materials .

Properties

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

7-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C13H13N5O/c1-8-7-11(9-3-5-10(19-2)6-4-9)18-13(15-8)16-12(14)17-18/h3-7H,1-2H3,(H2,14,17)

InChI Key

ASDIFIHDDVAGSO-UHFFFAOYSA-N

SMILES

CC1=NC2=NC(=NN2C(=C1)C3=CC=C(C=C3)OC)N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C3=CC=C(C=C3)OC)N

Origin of Product

United States

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